Boc-4-benzoyl-L-phenylalanine

Catalog No.
S679746
CAS No.
104504-43-0
M.F
C21H23NO5
M. Wt
369,42 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-4-benzoyl-L-phenylalanine

CAS Number

104504-43-0

Product Name

Boc-4-benzoyl-L-phenylalanine

IUPAC Name

(2S)-3-(4-benzoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C21H23NO5

Molecular Weight

369,42 g/mole

InChI

InChI=1S/C21H23NO5/c1-21(2,3)27-20(26)22-17(19(24)25)13-14-9-11-16(12-10-14)18(23)15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,22,26)(H,24,25)/t17-/m0/s1

InChI Key

HIQJNYPOWPXYIC-KRWDZBQOSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O

Synonyms

Boc-Bpa-OH;104504-43-0;Boc-4-benzoyl-L-phenylalanine;Boc-L-4-Benzoylphenylalanine;Boc-L-4-Benzoylalanine;(S)-3-(4-Benzoylphenyl)-2-((tert-butoxycarbonyl)amino)propanoicacid;(2S)-3-(4-benzoylphenyl)-2-[(tert-butoxycarbonyl)amino]propanoicacid;SCHEMBL5065660;09775_FLUKA;CTK8C5199;MolPort-003-795-016;ZINC2517123;ANW-74586;AKOS015836543;AKOS015912005;BL660-1;CB-1272;RTR-000994;AJ-37028;AK-43423;AN-33947;OR070593;SC-53775;KB-251121;TL8000185

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O
  • Boc-Bpa-OH is a derivative of the natural amino acid L-phenylalanine. It contains a protecting group (tert-butyloxycarbonyl or Boc) attached to the amino group (N-terminus) and a benzoyl group attached to the side chain [].
  • This molecule is commercially available and used as a building block for synthesizing peptides containing the 4-benzoylphenylalanine (Bpa) moiety [].

Molecular Structure Analysis

  • Boc-Bpa-OH has a complex structure containing several functional groups:
    • An alpha-amino group (NH2)
    • A carboxylic acid group (COOH)
    • A central carbon chain
    • An aromatic ring (phenyl group) with a benzoyl group attached (C6H5-CO-C6H4-)
    • A Boc protecting group (C(CH3)3OCO-) attached to the N-terminus [].
  • The presence of the benzoyl group disrupts the normal folding and interactions of peptides containing Bpa, making them useful probes for studying protein structure and function.

Chemical Reactions Analysis

  • Boc-Bpa-OH is involved in peptide synthesis reactions. The Boc group is typically removed under acidic conditions (deprotection) to reveal the free amino group, which can then form an amide bond with another amino acid using peptide coupling reagents.

Physical And Chemical Properties Analysis

  • Specific data on melting point, boiling point, and solubility of Boc-Bpa-OH may not be readily available due to its use as a building block in synthesis rather than a final product.
  • Boc-Bpa-OH itself doesn't have a known mechanism of action. However, the Bpa moiety incorporated into peptides can act as a structural probe. By disrupting the normal interactions within a protein, Bpa can reveal information about how protein folding and structure are essential for function.
  • No specific information regarding the toxicity of Boc-Bpa-OH is available in scientific literature. However, as with most research chemicals, it is advisable to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following general laboratory safety protocols.

XLogP3

3.2

Wikipedia

Boc-L-4-benzoylphenylalanine

Dates

Modify: 2023-08-15

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